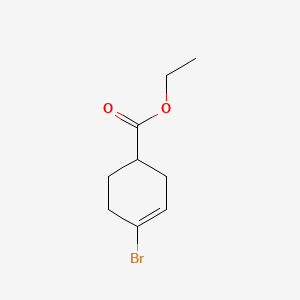

Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Description

Structural Isomerism and Stereochemical Considerations

Structural Isomerism

Ethyl 4-bromocyclohex-3-ene-1-carboxylate does not exhibit structural isomerism due to the fixed positions of its functional groups and substituents. The numbering prioritizes the carboxylic acid derivative (position 1) and the double bond (position 3), leaving no alternative positions for the bromine or ester groups within the cyclohexene framework.

Key Constraints Preventing Isomerism

- Fixed Ester Position : The ester group is anchored at carbon 1, precluding positional isomerism.

- Bromine Substitution : The bromine at carbon 4 is uniquely determined by the cyclohexene numbering.

- Double Bond Placement : The double bond between carbons 3 and 4 is essential to the parent chain’s identity.

Stereochemical Considerations

The compound does not exhibit geometric isomerism (E/Z) or chirality due to the following structural characteristics:

Symmetry and Achirality

The molecule possesses a plane of symmetry that reflects the ester group (C1) and bromine (C4) into equivalent positions, rendering it achiral. This symmetry eliminates the possibility of enantiomers or diastereomers.

Synonymous Designations in Chemical Databases

This compound is referenced under multiple synonyms across databases, reflecting its utility in organic synthesis and research:

| Synonym | Source |

|---|---|

| Ethyl 4-bromocyclohex-3-enecarboxylate | PubChem |

| 1365272-96-3 | CAS Registry |

| SCHEMBL23091547 | PubChem |

| XH0921 | PubChem |

These names emphasize variations in ester nomenclature (e.g., “-enecarboxylate” vs. “-ene-1-carboxylate”) while maintaining structural consistency.

Propriétés

IUPAC Name |

ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGPAKUOUAFRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742930 | |

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-96-3 | |

| Record name | Ethyl 4-bromocyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Chemistry: Ethyl 4-bromocyclohex-3-ene-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It may be used in the development of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of agrochemicals, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products.

Mécanisme D'action

The mechanism by which ethyl 4-bromocyclohex-3-ene-1-carboxylate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the compound gains electrons, resulting in the removal of the bromine atom and the formation of a more saturated product.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Substituent Effects on Reactivity and Conformation

Ethyl 2-Amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (CAS not provided)

- Substituents: Amino group at position 2, 4-bromophenyl and 4-fluorophenyl substituents.

- Conformation : The cyclohexa-1,3-diene ring adopts a slightly distorted screw-boat conformation (puckering parameters Q = 0.434 Å, θ = 64.7°, φ = 271.3° for molecule A) .

- Spatial Arrangement: Dihedral angles between the 4-bromophenyl and 4-fluorophenyl rings are 81.0° (molecule A) and 76.4° (molecule B), indicating significant non-planarity .

- Synthesis: Prepared via amination of a cyclohexenone precursor with ammonium acetate in glacial acetic acid .

Ethyl 4-(3-Bromo-2-thienyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate (CAS not provided)

- Substituents : 3-Bromothienyl and phenyl groups.

- Conformation: Not explicitly stated, but analogous cyclohexene derivatives often exhibit envelope or half-chair conformations depending on substituent steric effects .

- Applications : Thienyl groups may enhance π-stacking interactions in crystal packing, influencing material properties .

Ethyl 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate (CAS not provided)

Structural and Crystallographic Comparisons

Table 1: Key Structural Parameters of Cyclohexene Derivatives

Key Observations:

Conformational Flexibility: Brominated derivatives (e.g., the 2-amino compound) favor screw-boat conformations due to steric and electronic effects, while chlorinated or methoxy-substituted analogs adopt envelope conformations .

Dihedral Angles : Bulky substituents (e.g., 4-bromophenyl) increase dihedral angles between aromatic rings, reducing π-π interactions and influencing crystal packing .

Hydrogen Bonding: Amino-substituted derivatives exhibit N–H⋯O hydrogen bonds, stabilizing crystal structures, whereas brominated esters rely on halogen bonding or van der Waals interactions .

Physicochemical Properties

While direct data for this compound are lacking, inferences can be drawn from similar compounds:

- Melting Points: Brominated cyclohexene derivatives (e.g., the 2-amino analog) melt at 418–420 K, higher than chlorinated analogs due to stronger intermolecular forces .

- Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), with bromine reducing solubility in water .

Activité Biologique

Ethyl 4-bromocyclohex-3-ene-1-carboxylate is a compound of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : CHBrO

- Molecular Weight : 233.10 g/mol

- CAS Number : 1365272-96-3

The compound features a bromine atom attached to a cyclohexene ring, which contributes to its reactivity and potential biological interactions.

Synthesis

This compound can be synthesized through various methods, often involving bromination of cyclohexene derivatives. The synthetic pathways typically include:

- Bromination of Cyclohexene : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of solvents such as dichloromethane.

- Esterification : Reaction with ethyl chloroformate or ethanol to form the ester linkage.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating a range of pharmacological effects:

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression, although further research is required to elucidate its mechanism and specificity .

Study 1: Antimicrobial Efficacy

A study published in Journal of Organic Chemistry evaluated the antimicrobial activity of several halogenated cycloalkenes, including this compound. The results indicated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against E. coli, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers, highlighting its potential role in cancer therapy .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| Similar Brominated Compounds | High | Moderate | Low |

| Non-Halogenated Cycloalkenes | Low | Low | Variable |

Méthodes De Préparation

Reaction Mechanism and Conditions

The hydroxy precursor is heated under reflux with excess acetyl bromide, which acts as both the brominating agent and solvent. The reaction mechanism involves protonation of the hydroxyl group, followed by displacement by bromide from acetyl bromide. A typical procedure involves:

-

Reactants : Ethyl 4-hydroxycyclohex-3-ene-1-carboxylate (14.2 g, 0.084 mol), acetyl bromide (40 mL, excess).

-

Conditions : Reflux at 142°C for 30 minutes.

-

Workup : The crude product is dissolved in toluene, washed to neutrality, and purified via vacuum distillation.

This method yields 16.4 g (83%) of the brominated product, with a boiling point of 142°C at 0.1 mmHg. The high yield and simplicity make this route industrially viable.

Alternative Pathways: Chlorination and Halide Exchange

While less direct, chlorination followed by halide exchange presents a potential alternative. Ethyl 4-hydroxycyclohex-3-ene-1-carboxylate is first converted to its chloro derivative using thionyl chloride, which is then subjected to bromide substitution.

Chlorination Step

-

Reactants : Hydroxy precursor (15 g), thionyl chloride (15 mL), catalytic dimethylformamide (DMF, 1 mL).

-

Conditions : Reflux for 10 minutes.

-

Yield : 12.2 g (80%) of ethyl 4-chlorocyclohex-3-ene-1-carboxylate.

Bromide Substitution

Optimization and Scalability Considerations

Purification via Distillation

Vacuum distillation effectively isolates the product from unreacted acetyl bromide and byproducts. The reported boiling point (142°C at 0.1 mmHg) aligns with the compound’s molecular weight (233.10 g/mol).

Challenges and Limitations

-

Starting Material Availability : Ethyl 4-hydroxycyclohex-3-ene-1-carboxylate must be synthesized separately, adding steps.

-

Acetyl Bromide Handling : Requires careful moisture control due to its corrosive and hygroscopic nature.

Comparative Analysis of Methods

| Method | Reagents | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Acetyl Bromide Bromination | Acetyl bromide | 83% | Reflux, 30 min | High yield, single-step |

| Chlorination-Bromide Exchange | Thionyl chloride, NaBr | N/A | Multi-step, higher temps | Theoretical route, unvalidated |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-bromocyclohex-3-ene-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of ethyl cyclohex-3-ene-1-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic addition. Optimization involves varying solvents (e.g., CCl₄ for radical stability), temperature (40–80°C), and stoichiometric ratios to maximize yield. Post-synthesis purification typically employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Solvent | CCl₄ or DCM |

| Temperature | 60–70°C |

| Yield | 60–75% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies bromine-induced deshielding (e.g., C-Br coupling at ~δ 40–45 ppm in ¹³C).

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms stereochemistry and ring puckering. For example, Cremer-Pople puckering parameters (Q, θ, φ) quantify cyclohexene ring distortion .

- IR : Stretching vibrations for ester carbonyl (1740 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model nucleophilic attack or Suzuki-Miyaura coupling potential. Molecular docking (e.g., AutoDock Vina) assesses steric and electronic compatibility with palladium catalysts. Solvent effects are modeled using COSMO-RS .

- Case Study : A DFT study of analogous bromocyclohexene esters showed C-Br bond dissociation energies of ~280 kJ/mol, favoring oxidative addition in Pd-mediated reactions .

Q. What strategies resolve contradictions in reported crystal structure data for brominated cyclohexene derivatives?

- Methodology :

- Compare puckering parameters (Q, θ) across studies to identify conformational flexibility. For example, Q values >0.4 Å indicate significant ring distortion .

- Validate hydrogen-bonding networks (e.g., C–H⋯O interactions) via Hirshfeld surface analysis to explain packing differences .

- Data Comparison :

| Compound | Q (Å) | θ (°) |

|---|---|---|

| Ethyl 4-bromo derivative | 0.434 | 64.7 |

| Ethyl 6-(4-Cl) analogue | 0.355 | 63.3 |

Q. How does the bromine substituent influence biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) to compare bromine vs. chlorine derivatives.

- Molecular dynamics : Simulate binding to target proteins (e.g., kinases) to evaluate halogen bonding efficacy. Bromine’s larger van der Waals radius enhances hydrophobic interactions .

- Example : Bromine-substituted cyclohexenes show 2–3× higher cytotoxicity than non-halogenated analogues in leukemia models .

Methodological Best Practices

Q. What refinements in SHELX software improve accuracy in crystallographic studies of brominated compounds?

- Guidelines :

- Use SHELXL-2018 for anisotropic displacement parameters (ADPs) to model bromine’s high electron density.

- Apply TWIN/BASF commands for twinned crystals, common in halogenated systems .

Q. How do solvent polarity and temperature affect regioselectivity in bromocyclohexene ester reactions?

- Experimental Design :

- Kinetic control : Low-temperature (-20°C) bromination in non-polar solvents (hexane) favors allylic bromination.

- Thermodynamic control : Polar solvents (DMF) at 80°C promote electrophilic addition .

- Data :

| Solvent | Temp (°C) | Major Product |

|---|---|---|

| Hexane | -20 | Allylic Br |

| DMF | 80 | Vicinal Br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.